Tricos-14-enoic acid

Overview

Description

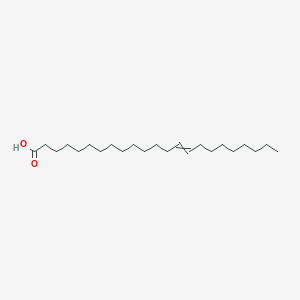

Tricos-14-enoic acid is a chemical compound . It is also known as 14Z-tricosenoic acid . It is a type of chemical entity and a subclass of fatty acid . The chemical formula of Tricos-14-enoic acid is C₂₃H₄₄O₂ .

Molecular Structure Analysis

The molecular formula of Tricos-14-enoic acid is C₂₃H₄₄O₂ . It has an average mass of 352.594 Da and a monoisotopic mass of 352.334137 Da .Physical And Chemical Properties Analysis

Tricos-14-enoic acid is a very hydrophobic molecule . It is practically insoluble in water .Scientific Research Applications

Biomarker for Anaerobic Methane Cycling

Tricos-14-enoic acid, specifically the E and Z n-tricos-10-enes, has been identified as a prominent biomarker in an anaerobic microbial mat at Black Sea methane seeps. These n-alkenes co-occur with archaeal irregular C25 isoprenoid hydrocarbons and are characterized by low δ13C-values, indicating the anabolism of methane carbon by their source biota. This suggests a link between n-tricosenes and methane-metabolizing Archaea. In geological studies, the preference of n-tricosane over surrounding n-alkanes in ancient methane-seep deposits indicates its potential as a specific hydrocarbon fingerprint for ancient anaerobic methane cycling (Thiel et al., 2001).

Synthesis of Labelled Compounds

Tricos-14-enoic acid derivatives have been used in the synthesis of N-protected 14C-labelled compounds, such as (2E)-5-amino-5-methylhex-2-enoic acids. These compounds are synthesized via 3-methyl-3-amino-butanol, utilizing triethylphosphono[1-14C]acetate. This method is significant in the preparation of labelled compounds for various research applications (Jessen, Selvig, & Valsborg, 2001).

Environmental Studies

In environmental research, tricos-14-enoic acid derivatives have been used to study anaerobic transformations of contaminants in groundwater. For example, 14C-labeled trichloroethene and cis-1,2-dichloroethene have been used to investigate biotic and abiotic transformation processes in contaminated aquifers, shedding light on the fate of these contaminants in the environment (Darlington et al., 2008).

Radioactive Labeling in Biochemistry

Tricos-14-enoic acid is also used in biochemical studies for radioactive labeling, aiding in understanding the metabolic fate of various substances in biological systems. For instance, studies on the metabolic fate of nicotinamide in plants have utilized carbon-14 labeled compounds to trace metabolic pathways (Matsui et al., 2007).

Safety and Hazards

properties

IUPAC Name |

tricos-14-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h9-10H,2-8,11-22H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCMIDDAOIVEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50706025 | |

| Record name | Tricos-14-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tricos-14-enoic acid | |

CAS RN |

105305-00-8 | |

| Record name | Tricos-14-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(hydroxy)methyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B1505432.png)

![(6-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1505437.png)

![(alphaS)-N-[[4-(Trifluoromethyl)phenyl]methylene]-alpha-[[(trimethylsilyl)oxy]methyl]benzenemethanamine](/img/structure/B1505442.png)

![6-Methyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B1505449.png)